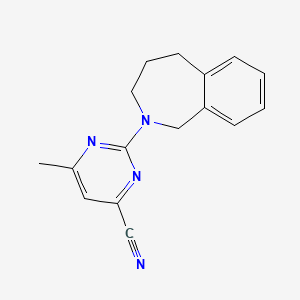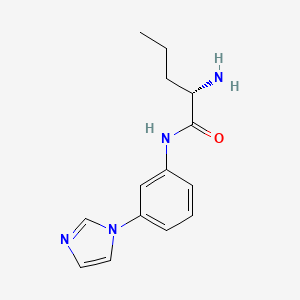
4-(2-Chloro-5-methylanilino)quinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloro-5-methylanilino)quinoline-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a quinoline derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 4-(2-Chloro-5-methylanilino)quinoline-3-carbonitrile is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. It may also act by disrupting the cell membrane of bacteria and fungi, leading to their death. Additionally, it may act by reducing the accumulation of toxic proteins in the brain, which is a hallmark of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-Chloro-5-methylanilino)quinoline-3-carbonitrile has several biochemical and physiological effects. It has been shown to induce apoptosis, which is programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi. Additionally, it has been shown to improve cognitive function and reduce the accumulation of toxic proteins in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(2-Chloro-5-methylanilino)quinoline-3-carbonitrile in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy. However, one of the limitations is its potential toxicity, which needs to be carefully evaluated before clinical trials.
Direcciones Futuras
There are several future directions for the research of 4-(2-Chloro-5-methylanilino)quinoline-3-carbonitrile. One direction is to further investigate its potential as an anticancer agent and to evaluate its toxicity and efficacy in preclinical and clinical trials. Another direction is to investigate its potential as an antibacterial and antifungal agent and to develop new drugs based on its structure. Additionally, further research is needed to understand its mechanism of action and to identify potential targets for drug development. Overall, the research on 4-(2-Chloro-5-methylanilino)quinoline-3-carbonitrile has the potential to lead to the development of new drugs for the treatment of cancer, infectious diseases, and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 4-(2-Chloro-5-methylanilino)quinoline-3-carbonitrile has been achieved by different methods, including the reaction of 2-chloro-5-methylaniline with 3-cyano-4-chloroquinoline in the presence of a base such as potassium carbonate. Other methods involve the use of different reagents such as sodium hydride, sodium methoxide, and sodium amide.
Aplicaciones Científicas De Investigación
The chemical compound 4-(2-Chloro-5-methylanilino)quinoline-3-carbonitrile has been used in scientific research for various applications. It has been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated for its potential use as an antibacterial and antifungal agent. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propiedades
IUPAC Name |
4-(2-chloro-5-methylanilino)quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3/c1-11-6-7-14(18)16(8-11)21-17-12(9-19)10-20-15-5-3-2-4-13(15)17/h2-8,10H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFUNEVFBRCTFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)NC2=C(C=NC3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-5-methylanilino)quinoline-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6635306.png)



![N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]pyrimidin-5-amine](/img/structure/B6635334.png)
![[4-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-piperazin-1-yl]-phenyl-methanone](/img/structure/B6635350.png)

![1-[1-(3-Bromo-2-methylphenyl)triazol-4-yl]ethanol](/img/structure/B6635358.png)
![2-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B6635361.png)
![5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole](/img/structure/B6635380.png)
![5-[(N-ethyl-3-hydroxyanilino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B6635383.png)

![[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B6635395.png)